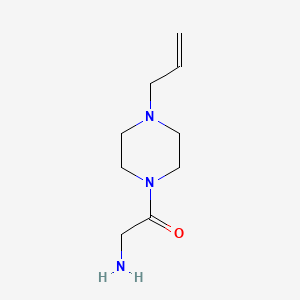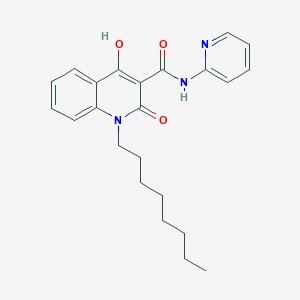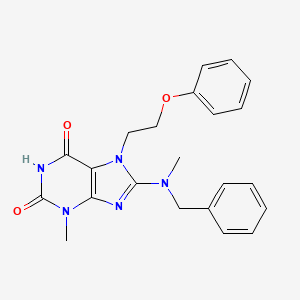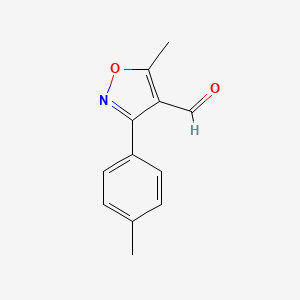
1-(4-Allylpiperazin-1-yl)-2-aminoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Alilpiperazin-1-il)-2-aminoetanona es un compuesto químico con la fórmula molecular C9H17N3O. Es un derivado de la piperazina, un compuesto orgánico heterocíclico que consta de un anillo de seis miembros que contiene dos átomos de nitrógeno en posiciones opuestas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(4-Alilpiperazin-1-il)-2-aminoetanona generalmente involucra la reacción de alilpiperazina con un precursor apropiado. Un método común involucra la reacción de alilpiperazina con cloruro de 2-cloroacetilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones anhidras y a una temperatura controlada para garantizar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de 1-(4-Alilpiperazin-1-il)-2-aminoetanona puede implicar rutas sintéticas similares, pero a mayor escala. El proceso generalmente se optimizaría para el rendimiento y la pureza, teniendo en cuenta la rentabilidad y el impacto ambiental. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(4-Alilpiperazin-1-il)-2-aminoetanona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se utilizan comúnmente agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, aminas, alcoholes).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución pueden resultar en una variedad de derivados dependiendo de los sustituyentes introducidos.
Aplicaciones Científicas De Investigación
1-(4-Alilpiperazin-1-il)-2-aminoetanona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Medicina: Se está investigando para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: El compuesto puede utilizarse en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(4-Alilpiperazin-1-il)-2-aminoetanona involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en los procesos de la enfermedad o activar receptores que desencadenan respuestas celulares beneficiosas .
Comparación Con Compuestos Similares
Compuestos similares
2-(4-Alilpiperazin-1-il)-1-(1-(4-nitrofenil)-1H-tetrazol-5-il) etanona: Este compuesto tiene características estructurales similares, pero incluye un grupo nitrofenil y tetrazol, que pueden conferir diferentes actividades biológicas.
3-(4-Alilpiperazin-1-il)-2-quinoxalinocarbonitrilo maleato: Otro compuesto relacionado con un grupo quinoxalinocarbonitrilo, que puede tener propiedades farmacológicas distintas.
Singularidad
1-(4-Alilpiperazin-1-il)-2-aminoetanona es única debido a su configuración estructural específica, que influye en su reactividad y actividad biológica. Su grupo alilo y anillo de piperazina contribuyen a su versatilidad en reacciones químicas y potenciales aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C9H17N3O |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
2-amino-1-(4-prop-2-enylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C9H17N3O/c1-2-3-11-4-6-12(7-5-11)9(13)8-10/h2H,1,3-8,10H2 |
Clave InChI |
ZLLIGTGLSYKGNV-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1CCN(CC1)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12048981.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B12048985.png)


![(1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone](/img/structure/B12049006.png)

![[3-(2-Morpholin-4-yl-2-oxo-ethyl)-4-oxo-thiazolidin-2-ylidene]-acetic acid ethyl ester](/img/structure/B12049029.png)
![N'-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12049036.png)



![(2Z)-2-cyano-3-[1-(2-methoxy-1-methylethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12049060.png)
![3-Methyl-1-[(4-methylphenyl)amino]-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049068.png)
